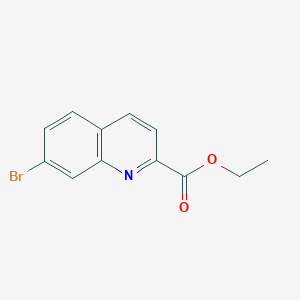

![molecular formula C10H11N3O2 B6337969 Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1196153-46-4](/img/structure/B6337969.png)

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

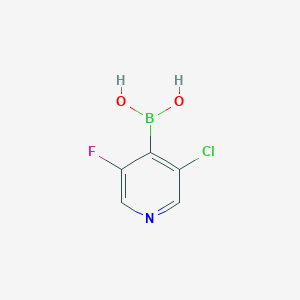

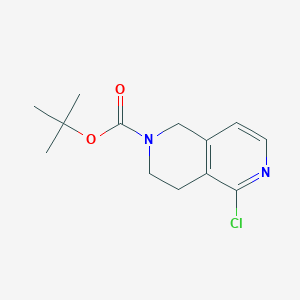

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is a white to brown solid with a molecular weight of 205.22 .

Synthesis Analysis

The synthesis of compounds with an imidazo[1,2-a]pyridine core, such as this compound, can be achieved through various methods. One such method involves the use of the Dimroth rearrangement, a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazo[1,2-a]pyridine ring system fused to an ethyl group and a carboxylate moiety, as well as an amino group positioned at the 6-position .

Chemical Reactions Analysis

Compounds with the imidazo[1,2-a]pyridine core, such as this compound, have been found to exhibit significant anti-inflammatory activity . This is believed to be due to the inhibition of the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .

Physical And Chemical Properties Analysis

This compound is a white to brown solid with a melting point of 169-171°C . It is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

科学的研究の応用

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate has been used in a variety of scientific research applications, including as a potent inhibitor of the enzyme Monoamine oxidase A (MAO-A). It has also been used as an inhibitor of the enzyme Acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of certain bacterial species.

作用機序

Target of Action

The primary targets of Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As a chemical with an imidazo[1,2-a]pyridine core, it may interact with various biological targets, leading to changes in cellular function

Biochemical Pathways

Given the compound’s structure, it may interact with various enzymes and receptors, potentially affecting multiple pathways . More research is needed to identify the specific pathways influenced by this compound.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Some compounds with a similar imidazo[1,2-a]pyridine core have shown anti-proliferative activity against certain bacteria , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

実験室実験の利点と制限

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable and non-toxic. Its ability to inhibit enzymes and modulate biochemical pathways makes it a useful tool for studying the effects of these pathways on various organisms. However, this compound has some limitations as well. It is not very soluble in water, and its activity can be affected by pH and temperature.

将来の方向性

There are several potential future directions for the use of Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate in scientific research and lab experiments. It could be used to further explore its anti-inflammatory and anti-cancer properties, as well as its ability to modulate neurotransmitter levels in the brain. It could also be used to study the effects of enzyme inhibition on various organisms, and to develop new treatments for neurological disorders. Additionally, it could be used in combination with other compounds to create new drugs with improved efficacy. Finally, it could be used to explore the potential of this compound as a therapeutic agent for various diseases.

合成法

Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate is synthesized through a multi-step process. First, a 6-aminoimidazo[1,2-a]pyridine is reacted with ethyl bromoacetate in the presence of a base. The resulting product is then treated with sodium hydroxide to form the this compound.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

生化学分析

Biochemical Properties

Compounds with an imidazo[1,2-a]pyridine core have been synthesized and screened for their anti-proliferative activity . These compounds have shown significant activity against certain bacteria

Cellular Effects

Compounds with a similar imidazo[1,2-a]pyridine core have shown anti-bacterial action against certain bacteria without any activity on other bacteria

Molecular Mechanism

Compounds with a similar imidazo[1,2-a]pyridine core have shown inhibitory action on FtsZ and cell division

Temporal Effects in Laboratory Settings

The product is known to be stable at refrigerator temperatures

特性

IUPAC Name |

ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGFYJNXUSJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)

![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)